molecular formula C18H17FN2O2 B2865924 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide CAS No. 954627-08-8

2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide

Cat. No.: B2865924
CAS No.: 954627-08-8
M. Wt: 312.344
InChI Key: IVYHKYPZHYBPEE-UHFFFAOYSA-N
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Description

2-Fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoic acid core linked via an amide bond to a (5-oxo-1-phenylpyrrolidin-3-yl)methyl group.

Properties

IUPAC Name

2-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-16-9-5-4-8-15(16)18(23)20-11-13-10-17(22)21(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYHKYPZHYBPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a fluorobenzamide derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

  • Hydroxylated derivatives from oxidation.
  • Alcohol derivatives from reduction.
  • Substituted benzamides from nucleophilic substitution.

Scientific Research Applications

2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The pyrrolidinone ring and phenyl group contribute to the overall stability and bioactivity of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorobenzamide Derivatives

Compound Name/ID Key Structural Features Biological Activity/Properties Reference
Target Compound 2-fluorobenzamide + pyrrolidinone-phenyl linker Inferred: Potential kinase/modulator
4a () 2-fluorobenzamide + pyridine-pyrimidine linker IC50 values via MTT assay (cell viability studies)
TD-1d () 2-fluorobenzamide + pyridone-methoxyphenyl Inferred: Enhanced solubility due to polar groups
Compound 17 () 2-fluorobenzamide + phthalazinone-hydroxyamino Anti-proliferative activity, 4.1× less cytotoxic than SAHA
14av () 2-fluorobenzamide + piperidine-benzodioxole Potent GPCR kinase 2 inhibition (69% yield in synthesis)
A03 () 2-fluorobenzamide + biphenyl-furan Inferred: Increased lipophilicity

Key Observations

Linker and Heterocyclic Systems: The target compound’s pyrrolidinone-phenyl linker may offer conformational rigidity, contrasting with the pyridine-pyrimidine (4a) or piperidine-benzodioxole (14av) linkers, which introduce bulkier or more flexible motifs. Rigid linkers often enhance target selectivity by reducing entropic penalties during binding . Compound 17’s hydroxyamino-phthalazinone moiety contributes to dual inhibitory activity (e.g., HDAC and PARP), a feature absent in the target compound but relevant for multi-target drug design .

Electron-Withdrawing Effects :

  • The 2-fluoro substituent in all analogs enhances binding affinity through electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., kinase ATP pockets) .

Cytotoxicity and Selectivity: Compound 17’s reduced cytotoxicity toward normal cells (MCF-10A) compared to SAHA highlights the importance of substituent modifications in improving therapeutic indices .

Synthetic Yields :

  • Compound 14av was synthesized in 69% yield, suggesting efficient coupling strategies for fluorobenzamide derivatives, which may inform scalable synthesis of the target compound .

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